A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-chloro-5-methyl-4-(trifluoromethyl)pyridine
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-chloro-5-methyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 2-chloro-5-methyl-4-(trifluoromethyl)pyridine. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of NMR spectroscopy and draws upon empirical data from structurally analogous compounds to offer a robust and scientifically grounded prediction. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science, aiding in the identification, characterization, and quality control of this and related substituted pyridine compounds.
Introduction
Substituted pyridines are a cornerstone of modern chemical and pharmaceutical research, forming the core scaffold of numerous active pharmaceutical ingredients and agrochemicals.[1] The specific substitution pattern of a pyridine ring profoundly influences its chemical reactivity, biological activity, and physical properties. 2-chloro-5-methyl-4-(trifluoromethyl)pyridine is a compound of interest due to the unique combination of electron-withdrawing (chloro and trifluoromethyl) and electron-donating (methyl) groups, which are expected to impart distinct characteristics to the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structure determination and conformational analysis. This guide will first outline the fundamental principles governing the NMR spectra of substituted pyridines and then present a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-chloro-5-methyl-4-(trifluoromethyl)pyridine.
Principles of NMR Spectroscopy in Substituted Pyridines
The chemical shifts (δ) observed in the NMR spectra of substituted pyridines are governed by the electronic environment of each nucleus. The electronegativity and spatial arrangement of substituents create distinct shielding and deshielding effects that are transmitted through the aromatic π-system and through space.
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¹H NMR: The chemical shifts of the protons on the pyridine ring are highly sensitive to the nature and position of substituents. Electron-withdrawing groups, such as chloro and trifluoromethyl, generally cause a downfield shift (to higher ppm values) of the signals of nearby protons due to a decrease in electron density. Conversely, electron-donating groups like methyl cause an upfield shift (to lower ppm values).
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¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are similarly influenced by substituent effects. The ipso-carbon (the carbon atom directly attached to the substituent) experiences a significant shift, the magnitude and direction of which depend on the substituent. These effects are also transmitted to the ortho, meta, and para carbons, although the magnitude of the shift generally decreases with distance.[2][3]
Predicted ¹H NMR Spectrum of 2-chloro-5-methyl-4-(trifluoromethyl)pyridine
The predicted ¹H NMR spectrum of 2-chloro-5-methyl-4-(trifluoromethyl)pyridine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The predicted chemical shifts are based on the analysis of related compounds, such as 2-chloro-5-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine.[4][5]
Table 1: Predicted ¹H NMR Chemical Shifts for 2-chloro-5-methyl-4-(trifluoromethyl)pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 - 7.7 | s | - |
| H-6 | ~8.4 - 8.6 | s | - |
| CH₃ | ~2.4 - 2.6 | s | - |
Interpretation:
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H-3: The proton at the 3-position is expected to appear as a singlet. It is ortho to both the chloro and the trifluoromethyl groups, both of which are electron-withdrawing. This will result in a downfield shift.
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H-6: The proton at the 6-position is also predicted to be a singlet. It is ortho to the nitrogen atom and meta to the trifluoromethyl group, leading to a significant downfield shift, likely the most downfield of the aromatic protons.
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CH₃: The protons of the methyl group at the 5-position will appear as a singlet in the typical aliphatic region for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum of 2-chloro-5-methyl-4-(trifluoromethyl)pyridine
The predicted ¹³C NMR spectrum will display seven distinct signals, corresponding to the five carbon atoms of the pyridine ring, the carbon of the trifluoromethyl group, and the carbon of the methyl group. The chemical shifts are predicted based on additive models and comparison with data for compounds like 2-chloro-5-(trifluoromethyl)pyridine.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-chloro-5-methyl-4-(trifluoromethyl)pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 - 154 |
| C-3 | ~122 - 124 |
| C-4 | ~135 - 137 (q, J ≈ 30-35 Hz) |
| C-5 | ~138 - 140 |
| C-6 | ~148 - 150 |
| CF₃ | ~123 - 125 (q, J ≈ 270-275 Hz) |
| CH₃ | ~17 - 19 |
Interpretation:
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C-2: The carbon bearing the chlorine atom is expected to be significantly downfield due to the electronegativity of chlorine.
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C-3: This carbon is adjacent to two carbons bearing electron-withdrawing groups, which will influence its chemical shift.
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C-4: The carbon attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift will be significantly influenced by the CF₃ group.
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C-5: The carbon bearing the methyl group will be downfield due to the adjacent trifluoromethyl group.
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C-6: This carbon, adjacent to the nitrogen atom, will be found at a relatively downfield chemical shift.
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CF₃: The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant, a hallmark of the CF₃ group.
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CH₃: The methyl carbon will resonate in the typical upfield aliphatic region.
Experimental Protocols
For the acquisition of experimental NMR data for 2-chloro-5-methyl-4-(trifluoromethyl)pyridine, the following general protocol is recommended:
Sample Preparation:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
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Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Typical acquisition parameters:
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Pulse program: zg30
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Number of scans: 16-32
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Relaxation delay: 1.0 s
-
Acquisition time: ~4 s
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Spectral width: ~16 ppm
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¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Typical acquisition parameters:
-
Pulse program: zgpg30 (proton decoupled)
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2.0 s
-
Acquisition time: ~1.5 s
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Spectral width: ~240 ppm
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Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of 2-chloro-5-methyl-4-(trifluoromethyl)pyridine and highlights the key atoms for NMR analysis.
Caption: Molecular structure of 2-chloro-5-methyl-4-(trifluoromethyl)pyridine.
Conclusion
This technical guide has presented a comprehensive prediction and analysis of the ¹H and ¹³C NMR spectra of 2-chloro-5-methyl-4-(trifluoromethyl)pyridine. By understanding the fundamental principles of NMR and utilizing data from analogous structures, researchers can confidently use these predicted spectra as a reference for the identification and characterization of this and related compounds. The detailed interpretation of the expected chemical shifts and coupling patterns provides a solid foundation for the structural elucidation of novel substituted pyridines, thereby accelerating research and development in the chemical and pharmaceutical sciences.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
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ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Organic Chemistry. [Link]
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AIP Publishing. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. [Link]
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MDPI. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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PubChem. (n.d.). 2-chloro-5-methyl-4-(trifluoromethyl)pyridine. [Link]
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